N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide is a complex organic compound that features a combination of azepane, nitrophenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Nitration of the phenyl ring:
Condensation reactions: The final step involves the condensation of the azepane and nitrophenyl intermediates with the dimethylphenyl amino acetohydrazide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide exerts its effects would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved would be determined by the specific interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)ethyl]acetamide
- 2-(azepan-1-yl)ethan-1-amine
- 2-(azepan-1-yl)ethylamine
Uniqueness
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both azepane and nitrophenyl groups, along with the dimethylphenyl amino acetohydrazide moiety, distinguishes it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C23H29N5O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(2,5-dimethylanilino)acetamide |
InChI |
InChI=1S/C23H29N5O3/c1-17-7-8-18(2)21(13-17)24-16-23(29)26-25-15-19-14-20(28(30)31)9-10-22(19)27-11-5-3-4-6-12-27/h7-10,13-15,24H,3-6,11-12,16H2,1-2H3,(H,26,29)/b25-15+ |
InChI Key |
LMCODLYMVFCWCR-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 |
Origin of Product |
United States |
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